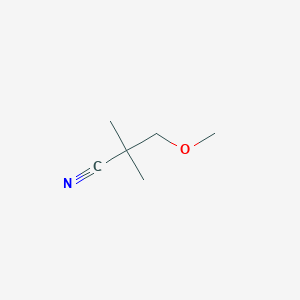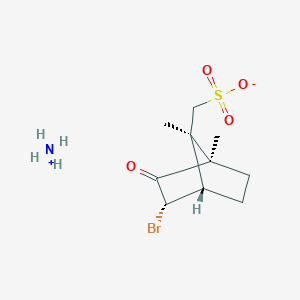
6-肼基烟腈
概述
描述
6-Hydrazinylnicotinonitrile is an organic compound with the molecular formula C₆H₆N₄. It is a derivative of nicotinonitrile, characterized by the presence of a hydrazine group attached to the pyridine ring.
科学研究应用
6-Hydrazinylnicotinonitrile has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that hydrazine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that hydrazine derivatives can undergo various chemical reactions, leading to the formation of new compounds . These new compounds can interact with biological targets, leading to changes in cellular function.
Biochemical Pathways
It is known that hydrazine derivatives can influence various biochemical pathways, including those involved in the synthesis of new heteroaryl-linked pyridinohydrazones .
Result of Action
It is known that hydrazine derivatives can influence various cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Hydrazinylnicotinonitrile. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
生化分析
Biochemical Properties
6-Hydrazinylnicotinonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmacologically active derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with molybdenum hydroxylase enzymes, which are involved in the oxidation of nicotine derivatives . These interactions are crucial for the compound’s role in biochemical pathways, influencing the activity and function of the enzymes it interacts with.
Cellular Effects
The effects of 6-Hydrazinylnicotinonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 6-Hydrazinylnicotinonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with molybdenum hydroxylase enzymes involves binding to the enzyme’s active site, thereby influencing its catalytic activity . These molecular interactions are critical for the compound’s biochemical activity and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydrazinylnicotinonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Hydrazinylnicotinonitrile remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Hydrazinylnicotinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
6-Hydrazinylnicotinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it participates in the nicotine degradation pathway, where it interacts with molybdenum hydroxylase enzymes to facilitate the oxidation of nicotine derivatives . These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Hydrazinylnicotinonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its biochemical effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
6-Hydrazinylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 6-chloronicotinonitrile with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of 6-Hydrazinylnicotinonitrile often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
6-Hydrazinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted nicotinonitrile compounds. These products are often used as intermediates in the synthesis of more complex molecules .
相似化合物的比较
Similar Compounds
- 2-Hydrazino-5-cyanopyridine
- 6-Hydrazinopyridine-3-carbonitrile
- 5-Cyano-2-hydrazinopyridine
- 5-Cyano-pyridin-2-ylhydrazine
Uniqueness
6-Hydrazinylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers greater versatility in synthetic applications .
属性
IUPAC Name |
6-hydrazinylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-3-5-1-2-6(10-8)9-4-5/h1-2,4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJKEHFILEPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342753 | |
| Record name | 6-Hydrazinylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104408-24-4 | |
| Record name | 6-Hydrazinyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104408-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydrazinylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydrazinylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)




